molecular formula C15H15ClFNO2 B5816926 (3-chloro-4-fluorophenyl)(2,5-dimethoxybenzyl)amine

(3-chloro-4-fluorophenyl)(2,5-dimethoxybenzyl)amine

Cat. No. B5816926
M. Wt: 295.73 g/mol
InChI Key: UNTPRLQUSWFZKY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3-chloro-4-fluorophenyl)(2,5-dimethoxybenzyl)amine, also known as CFMDA, is a synthetic compound that has gained attention in recent years due to its potential applications in scientific research. CFMDA is a derivative of the phenethylamine class of compounds, and it is structurally similar to other compounds that have been studied for their effects on the central nervous system.

Mechanism of Action

The exact mechanism of action of (3-chloro-4-fluorophenyl)(2,5-dimethoxybenzyl)amine is not fully understood, but it is believed to involve interactions with serotonin receptors in the brain. (3-chloro-4-fluorophenyl)(2,5-dimethoxybenzyl)amine has been shown to bind to several subtypes of serotonin receptors, including 5-HT1A, 5-HT2A, and 5-HT2C. These receptors are involved in the regulation of mood, cognition, and other physiological processes.
Biochemical and Physiological Effects:
(3-chloro-4-fluorophenyl)(2,5-dimethoxybenzyl)amine has been shown to have a range of biochemical and physiological effects. In animal studies, (3-chloro-4-fluorophenyl)(2,5-dimethoxybenzyl)amine has been shown to increase the release of dopamine and other neurotransmitters in the brain. It has also been shown to have anxiolytic and antidepressant-like effects in some models.

Advantages and Limitations for Lab Experiments

(3-chloro-4-fluorophenyl)(2,5-dimethoxybenzyl)amine has several advantages for use in laboratory experiments. It is a synthetic compound that can be easily synthesized in large quantities, which makes it a cost-effective option for research. (3-chloro-4-fluorophenyl)(2,5-dimethoxybenzyl)amine has also been shown to have high affinity for certain serotonin receptors, which could make it a useful tool for studying the function of these receptors.
However, there are also some limitations to the use of (3-chloro-4-fluorophenyl)(2,5-dimethoxybenzyl)amine in research. For example, its effects on different serotonin receptor subtypes can be complex and difficult to interpret. Additionally, the effects of (3-chloro-4-fluorophenyl)(2,5-dimethoxybenzyl)amine can vary depending on the experimental conditions and the species being studied.

Future Directions

There are several potential future directions for research on (3-chloro-4-fluorophenyl)(2,5-dimethoxybenzyl)amine. One area of interest is its potential as a therapeutic agent for psychiatric disorders. (3-chloro-4-fluorophenyl)(2,5-dimethoxybenzyl)amine's interactions with serotonin receptors suggest that it could have antidepressant and anxiolytic effects, which could make it a promising candidate for further study.
Another area of interest is the development of new compounds based on the structure of (3-chloro-4-fluorophenyl)(2,5-dimethoxybenzyl)amine. By modifying the structure of (3-chloro-4-fluorophenyl)(2,5-dimethoxybenzyl)amine, researchers may be able to create new compounds with improved efficacy and selectivity for certain serotonin receptors.
Overall, (3-chloro-4-fluorophenyl)(2,5-dimethoxybenzyl)amine is a promising compound for scientific research, and further study is needed to fully understand its potential applications and mechanisms of action.

Synthesis Methods

The synthesis of (3-chloro-4-fluorophenyl)(2,5-dimethoxybenzyl)amine has been described in the scientific literature. One method involves the reaction of 3-chloro-4-fluoroaniline with 2,5-dimethoxybenzaldehyde in the presence of a reducing agent and a catalyst. The resulting product is then treated with a base to form (3-chloro-4-fluorophenyl)(2,5-dimethoxybenzyl)amine. Other methods have also been reported, including modifications to the reaction conditions and the use of different starting materials.

Scientific Research Applications

(3-chloro-4-fluorophenyl)(2,5-dimethoxybenzyl)amine has been studied for its potential applications in scientific research. One area of interest is its effects on the central nervous system, particularly its interactions with serotonin receptors. (3-chloro-4-fluorophenyl)(2,5-dimethoxybenzyl)amine has been shown to bind to certain subtypes of serotonin receptors, which could have implications for the treatment of psychiatric disorders such as depression and anxiety.

properties

IUPAC Name

3-chloro-N-[(2,5-dimethoxyphenyl)methyl]-4-fluoroaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15ClFNO2/c1-19-12-4-6-15(20-2)10(7-12)9-18-11-3-5-14(17)13(16)8-11/h3-8,18H,9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNTPRLQUSWFZKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)CNC2=CC(=C(C=C2)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClFNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.